molecular formula C12H22N2O6S B13678437 Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate

Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate

Cat. No.: B13678437
M. Wt: 322.38 g/mol
InChI Key: LBZPHKKTSGTCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is a synthetic intermediate featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group, a sulfonyl moiety, and a methyl ester (Figure 1). The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, by shielding the secondary amine of piperazine from undesired reactions . The sulfonyl group acts as a strong electron-withdrawing linker, influencing reactivity and intermolecular interactions, while the methyl ester improves solubility in organic solvents and serves as a precursor for carboxylic acid derivatives. This compound is pivotal in medicinal chemistry for constructing sulfonamide-containing pharmacophores, which are prevalent in bioactive molecules targeting enzymes and receptors.

Properties

Molecular Formula

C12H22N2O6S

Molecular Weight

322.38 g/mol

IUPAC Name

tert-butyl 4-(2-methoxy-2-oxoethyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C12H22N2O6S/c1-12(2,3)20-11(16)13-5-7-14(8-6-13)21(17,18)9-10(15)19-4/h5-9H2,1-4H3

InChI Key

LBZPHKKTSGTCDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

According to available research and patent literature, the preparation can be summarized as follows:

Step Description Conditions/Notes
1 Formation of the piperazine ring or starting from commercially available piperazine derivatives. Commercially available piperazine or synthesized via known methods.
2 Introduction of the sulfonyl group onto the piperazine nitrogen. Typically involves sulfonyl chloride reagents reacting with the piperazine nitrogen under basic conditions.
3 Protection of the secondary nitrogen with a tert-butyloxycarbonyl (Boc) group. Boc protection is commonly achieved with di-tert-butyl dicarbonate (DiBOC) in presence of a base such as triethylamine at 25-30°C.
4 Formation of the methyl ester moiety, typically by esterification or by using methyl chloroacetate derivatives. Esterification or nucleophilic substitution reactions under mild conditions.

Detailed Preparation Example from Patent Literature

A representative method for synthesizing Boc-protected piperazine sulfonyl esters involves:

  • Boc Protection : Triethylamine is slowly added to a mixture of piperazine derivative in methanol at 25-30°C and stirred. Then DiBOC in methanol is added and stirred for 3 hours at 25-30°C to achieve Boc protection.

  • Sulfonylation and Ester Formation : The Boc-protected piperazine is reacted with a sulfonylating agent (e.g., methylsulfonyl chloride or related sulfonyl derivatives) and methyl chloroacetate or similar esters under controlled temperature (5-30°C) in the presence of base like potassium hydroxide or triethylamine. The reaction mixture is then worked up by extraction with organic solvents such as dichloromethane, washed with water, dried, and purified.

  • Purification : The crude product is purified by column chromatography using eluents such as methanol, dichloromethane, and triethylamine in specific ratios to obtain the pure white solid compound.

Reaction Conditions and Parameters

Parameter Typical Conditions Remarks
Temperature 5-30°C during Boc protection and sulfonylation Controlled to avoid decomposition or side reactions
Solvents Methanol, dichloromethane, ethanol Used for reaction medium and extraction
Bases Triethylamine, potassium hydroxide Facilitate Boc protection and sulfonylation
Reaction Time 1.5 to 3 hours per step Sufficient for completion as monitored by TLC or HPLC
Purification Column chromatography with methanol/dichloromethane/triethylamine Ensures high purity of final product

Research Findings and Optimization

  • Yield and Efficiency : The Boc protection step typically proceeds with high efficiency under mild conditions. Sulfonylation and esterification steps yield the desired product in moderate to good yields (typically 70-80%) when reaction parameters such as molar ratios and temperature are optimized.

  • Purity : The use of column chromatography with carefully chosen eluents (e.g., methanol:dichloromethane:triethylamine in ratios from 1:40:0.1 to 1:45:0.2) allows isolation of the compound as a white solid with high purity.

  • Scalability : The described methods employ readily available reagents and mild conditions, making them suitable for scale-up and industrial production.

Summary Table of Preparation Method

Step Reagents Conditions Outcome
Boc Protection Piperazine derivative, DiBOC, Triethylamine Methanol, 25-30°C, 3 h Boc-protected piperazine
Sulfonylation Boc-piperazine, sulfonyl chloride or equivalent 5-30°C, base (KOH or triethylamine) Sulfonylated intermediate
Esterification Sulfonylated intermediate, methyl chloroacetate or equivalent Room temp, mild base This compound
Purification Column chromatography Methanol/dichloromethane/triethylamine eluent Pure compound as white solid

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions, and the piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is a chemical compound with a structure that includes a methyl ester group, a sulfonyl group, and a protected piperazine moiety. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of the piperazine enhances its stability and reactivity in various applications. The compound's structure is similar to piperazine-based pharmacophores, and compounds containing piperazine rings are often associated with a range of pharmacological activities.

Scientific Applications

This compound has various applications in medicinal chemistry. Its structure allows for modifications in drug development. Interaction studies often focus on its binding affinity to various biological targets, employing techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • Molecular Docking

Drug development

The compound's structure allows for modifications that are useful in drug development.

Medicinal Chemistry

This compound has applications in medicinal chemistry.

The biological activity of this compound is linked to its structural similarity to piperazine-based pharmacophores. Piperazine rings are often associated with pharmacological activities.

Comparable Compounds

This compound shares structural similarities with several other compounds:

Compound NameStructure FeaturesUnique Attributes
Methyl 2-(piperazin-1-yl)acetatePiperazine ring without sulfonyl groupSimpler structure; used in basic research
N-(4-Boc-piperazin-1-yl)benzenesulfonamidePiperazine ring with benzenesulfonamidePotentially higher activity against certain targets
Methyl 2-(N-methylpiperazin-1-yl)acetateN-methyl substitution on piperazineIncreased lipophilicity; may enhance blood-brain barrier penetration
N-(piperidin-4-yl)benzenesulfonamidePiperidine instead of piperazineDifferent ring structure; may exhibit different pharmacological profiles

Mechanism of Action

The mechanism of action of Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides stability and protection during synthetic processes, while the sulfonyl and ester groups can participate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Piperazine Sulfonamides with Alternative Protecting Groups

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

  • Structural Differences : Replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
  • Functional Impact : Fmoc is base-labile, whereas Boc is acid-labile, enabling orthogonal deprotection strategies in multi-step syntheses. The carboxylic acid terminus (vs. methyl ester) reduces lipophilicity, affecting cellular permeability .
  • Applications : Fmoc-protected derivatives are widely used in solid-phase peptide synthesis.

4-(4-Methylphenylsulfonyl)piperazin-1-ium Trifluoroacetate ()

  • Structural Differences : Lacks a protecting group (Boc/Fmoc) and features a phenylsulfonyl substituent.
  • Functional Impact : The unshielded piperazine forms a zwitterionic structure with trifluoroacetate, enhancing crystallinity, as evidenced by its resolved crystal structure . The phenylsulfonyl group may confer stronger π-π stacking interactions compared to aliphatic sulfonates.

Piperazine Derivatives with Ester vs. Acid Termini

3-(4-Methylpiperazin-1-yl)benzoic Acid ()

  • Structural Differences : Substitutes the methyl ester with a benzoic acid group.
  • The methylpiperazinyl group (vs. Boc-piperazinyl) lacks steric bulk, possibly enhancing receptor binding in bioactive contexts .
  • Physical Properties : Melting point (187–190°C) suggests higher crystalline stability compared to ester analogs .

Methyl (2E,Z)-(2-Fluorophenyl)sulfonylacetate ()

  • Structural Differences: Incorporates a fluorophenylsulfonyl group and a piperidine-derived enolate.
  • Functional Impact: The fluorine atom introduces electronegativity, enhancing metabolic stability. The enolate structure may facilitate nucleophilic reactions, differing from the Boc-piperazinyl’s amine reactivity .

Sulfonylurea Herbicides ()

Metsulfuron Methyl Ester

  • Structural Differences : Contains a triazine ring linked via sulfonylurea, unlike the Boc-piperazinyl-acetate framework.
  • Functional Impact : The sulfonylurea bridge is critical for herbicidal activity by inhibiting acetolactate synthase. In contrast, the target compound’s sulfonyl-piperazinyl motif is more suited for targeting human enzymes like carbonic anhydrases .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Protecting Group Sulfonyl Substituent Terminal Group Key Applications Reference
Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate Boc Piperazinyl Methyl ester Medicinal chemistry -
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc None Carboxylic acid Peptide synthesis
4-(4-Methylphenylsulfonyl)piperazin-1-ium None Phenyl Trifluoroacetate Crystallography studies
3-(4-Methylpiperazin-1-yl)benzoic acid None None Carboxylic acid Drug development
Metsulfuron methyl ester None Triazine-urea Methyl ester Herbicides

Table 2: Physical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 348.39 (calculated) Not reported Likely soluble in DMSO, THF
3-(4-Methylpiperazin-1-yl)benzoic acid 220.26 187–190 Moderate in water
4-(4-Methylphenylsulfonyl)piperazin-1-ium 342.33 Not reported High in polar solvents

Biological Activity

Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a piperazine ring and sulfonyl group. This article explores the compound's biological properties, synthesis methods, and potential applications in medicinal chemistry.

Structural Overview

The compound features:

  • Methyl ester group
  • Sulfonyl group
  • Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of the piperazine

These structural components contribute to its stability and reactivity, making it a candidate for various pharmacological applications.

Biological Activity

This compound is primarily linked to its structural similarity to various piperazine-based pharmacophores. Compounds containing piperazine rings are associated with a range of pharmacological activities, including:

  • Antibacterial Activity : Research indicates that piperazine derivatives can exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anti-tubercular Activity : Some studies highlight the potential of piperazine-containing compounds in inhibiting enzymes crucial for Mycobacterium tuberculosis survival, thereby presenting opportunities for developing new anti-tubercular agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, utilizing standard organic chemistry techniques. Key steps typically include:

  • Formation of the Boc-protected piperazine : This involves reacting piperazine with Boc anhydride.
  • Sulfonation : The introduction of the sulfonyl group through sulfonation reactions.
  • Esterification : Reacting the resulting sulfonamide with methyl acetate to yield the final product.

Comparative Analysis with Related Compounds

To understand its unique biological profile, it's beneficial to compare this compound with other related compounds:

Compound NameStructure FeaturesUnique Attributes
Methyl 2-(piperazin-1-yl)acetatePiperazine ring without sulfonyl groupSimpler structure; used in basic research
N-(4-Boc-piperazin-1-yl)benzenesulfonamidePiperazine ring with benzenesulfonamidePotentially higher activity against certain targets
Methyl 2-(N-methylpiperazin-1-yl)acetateN-methyl substitution on piperazineIncreased lipophilicity; may enhance blood-brain barrier penetration
N-(piperidin-4-yl)benzenesulfonamidePiperidine instead of piperazineDifferent ring structure; may exhibit different pharmacological profiles

This table illustrates how this compound stands out due to its combination of a sulfonamide functionality and a protected piperazine, which may confer distinct biological properties not found in simpler analogs .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Studies : A study using the agar disc-diffusion method tested various piperazine derivatives against S. aureus and E. coli, revealing that many exhibited notable antibacterial activity .
  • Inhibitory Activity Against Tuberculosis : Research on related compounds demonstrated their ability to inhibit enzymes essential for M. tuberculosis, suggesting that modifications similar to those in this compound could enhance efficacy against resistant strains .
  • Pharmacological Profiles : The structural modifications in related compounds often resulted in varied pharmacological profiles, indicating that subtle changes can significantly impact biological activity .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Methyl 2-[(4-Boc-1-piperazinyl)sulfonyl]acetate?

  • Methodological Answer : The synthesis typically involves three key stages:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperazine nitrogen to prevent unwanted side reactions during subsequent steps .

Sulfonylation : React the Boc-protected piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide linkage. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion .

Esterification : Couple the sulfonylated intermediate with methyl acetate or a methylating agent (e.g., methyl iodide) in the presence of a base like K₂CO₃.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to enhance solubility of intermediates. For scale-up, maintain inert atmospheres to avoid Boc-group hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on the Boc group’s tert-butyl signals (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and the piperazine ring’s split proton signals (δ ~3.0–3.5 ppm). The sulfonyl group adjacent to the ester carbonyl (δ ~170 ppm in ¹³C) confirms structural integrity .
  • IR Spectroscopy : Look for peaks at ~1740 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O stretching) .
  • Mass Spectrometry : Use HRMS to verify the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group at m/z ~100).

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by stereochemical or conformational dynamics?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Perform experiments at −40°C to 80°C to slow piperazine ring inversion, resolving overlapping signals .
  • X-ray Crystallography : If crystalline, determine the absolute configuration to validate stereochemical assignments (e.g., chair vs. boat conformations of piperazine) .
  • 2D NMR (COSY, NOESY) : Map coupling networks to distinguish between axial/equatorial protons in the piperazine ring .

Q. What strategies mitigate side reactions during Boc deprotection in downstream functionalization?

  • Methodological Answer :
  • Acid Selection : Use TFA in DCM (1:10 v/v) at 0°C to minimize ester hydrolysis. Avoid HCl/dioxane, which may cleave sulfonamide bonds .
  • Quenching : Neutralize with cold NaHCO₃ immediately post-deprotection. Monitor by LC-MS for byproducts (e.g., tert-butyl carbocation adducts).
  • Alternative Protecting Groups : For acid-sensitive derivatives, consider Fmoc or Alloc protection, though these may require orthogonal deprotection conditions .

Q. How does the sulfonyl group’s electronic and steric profile influence bioactivity in related piperazine derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Effects : Sulfonyl groups enhance hydrogen-bonding potential with target proteins (e.g., kinase inhibitors). Compare activity against analogs with methyl or acetyl substituents .
  • Steric Hindrance : Substituents at the sulfonyl’s para position (e.g., nitro, methyl) modulate binding affinity. Use molecular docking to predict interactions .
  • In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., enzyme IC₅₀) across derivatives to correlate structure with potency .

Q. What HPLC methods are recommended for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Column : C18 (4.6 × 150 mm, 3.5 µm) with a pre-column filter to retain particulate degradation products .
  • Mobile Phase : Gradient of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Adjust pH to 3.5–5.0 to enhance sulfonamide stability .
  • Detection : UV at 254 nm for Boc and sulfonyl groups. Use PDA detectors to track ester hydrolysis (appearance of carboxylic acid at ~210 nm).
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Identify major degradation pathways (e.g., ester hydrolysis, sulfonamide oxidation) via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.